1-(2-Nitro-benzenesulfonyl)-piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group and a sulfonyl moiety attached to the piperidine ring, which significantly influences its chemical reactivity and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and research laboratories that specialize in organic synthesis. It is classified under the category of sulfonamide derivatives, which are compounds containing a sulfonyl group attached to an amine. The IUPAC name for this compound is 1-(2-nitrophenylsulfonyl)piperidin-4-one, and it has been referenced in various scientific literature and patent applications .
The synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-one typically involves several key steps, primarily focusing on the nucleophilic aromatic substitution reaction.
The molecular formula of 1-(2-nitro-benzenesulfonyl)-piperidin-4-one is .
C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
.MEUBTOQWTXMXAQ-UHFFFAOYSA-N
.The structure features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, substituted with a nitro group and a sulfonyl group, contributing to its chemical properties .
The mechanism of action for 1-(2-nitro-benzenesulfonyl)-piperidin-4-one can involve several pathways depending on its biological target:
Relevant data indicate that these properties are crucial for determining the compound's suitability for various applications in research and industry .
1-(2-Nitro-benzenesulfonyl)-piperidin-4-one has potential applications in:
This compound exemplifies the versatility of piperidine derivatives in drug design and development, highlighting its importance in contemporary medicinal chemistry research.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2